3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol
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Overview
Description
3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of two methoxy groups attached to the phenyl ring and an allylic alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as ruthenium complexes can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the saturated alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products Formed
Oxidation: 3-(2,5-Dimethoxyphenyl)prop-2-enal or 3-(2,5-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(2,5-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with cellular pathways that regulate oxidative stress and apoptosis. The compound can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death. This ROS-mediated apoptosis is selective for cancer cells, sparing healthy cells . The molecular targets include genes involved in glutathione metabolism, such as CHAC1, which is highly upregulated upon treatment with the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol
- 3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol
- 3-(2,5-Dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
Uniqueness
3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of an allylic alcohol group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H14O3 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-6,8,12H,7H2,1-2H3/b4-3+ |
InChI Key |
KBNBPTXNQCVANU-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/CO |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CCO |
Origin of Product |
United States |
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